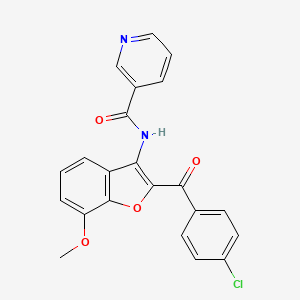

N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

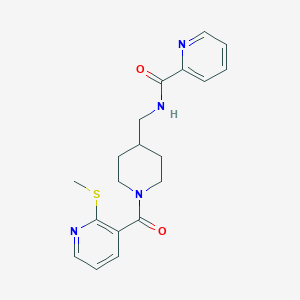

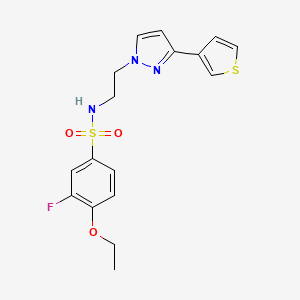

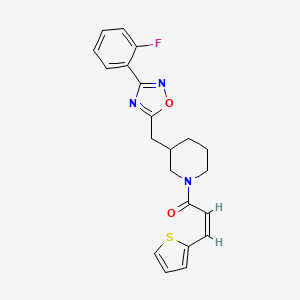

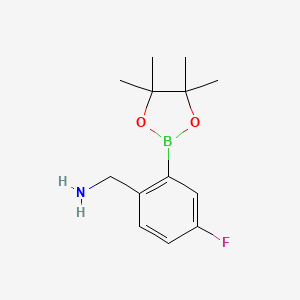

Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity .Scientific Research Applications

DNA Damage Recovery

N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)nicotinamide, as part of the nicotinamide analogues, has been studied for its effects on cellular recovery following DNA damage. Research has shown that nicotinamide analogues can influence the recovery of cell division potential, especially following treatments that induce DNA damage. This is linked to their role in affecting intracellular levels of poly(adenosine diphosphate ribose) and other cellular processes such as RNA, DNA, and protein synthesis (Jacobson et al., 1984).

Corrosion Inhibition

Another application in scientific research is its use as a corrosion inhibitor. Nicotinamide derivatives have been observed to inhibit corrosion on mild steel in acidic environments. This property is significant for industrial applications, particularly in managing the longevity and durability of metal structures and components (Chakravarthy et al., 2014).

Herbicidal Activity

In agricultural research, certain nicotinamide derivatives have demonstrated notable herbicidal activity. They have been effective against specific weeds, which could lead to the development of new herbicides. This aligns with the ongoing search for more efficient and environmentally friendly agricultural chemicals (Yu et al., 2021).

Antiproliferative and Apoptosis-Inducing Agents

Nicotinamide derivatives are also explored for their antiproliferative effects against various human cancer cell lines. This includes inducing apoptosis in cancer cells, which is a significant area of research in cancer therapy. The structure-activity relationships of these compounds are key to understanding their potential as therapeutic agents (Zhang et al., 2018).

Structural Characterization in Pharmaceutical Chemistry

The structural characterization of nicotinamide derivatives, including their interaction domains and biochemical properties, is crucial in pharmaceutical chemistry. This research aids in understanding how these compounds can be modified for various therapeutic applications, such as in the treatment of cancer and other diseases (Burnett et al., 2015).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O4/c1-28-17-6-2-5-16-18(25-22(27)14-4-3-11-24-12-14)21(29-20(16)17)19(26)13-7-9-15(23)10-8-13/h2-12H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQJXSDEGXOFNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2NC(=O)C3=CN=CC=C3)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2472329.png)

acetic acid](/img/structure/B2472339.png)

![4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2472341.png)

![N-(2-chloro-4-methylphenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2472342.png)

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2472346.png)

![1-[4-(1,2,4-Triazol-4-yl)phenyl]piperazine](/img/structure/B2472347.png)

![N-butyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2472349.png)